molecular formula C10H10FNO3 B2783534 2-[2-(3-Fluorophenyl)acetamido]acetic acid CAS No. 1016527-12-0

2-[2-(3-Fluorophenyl)acetamido]acetic acid

Cat. No. B2783534
CAS RN: 1016527-12-0
M. Wt: 211.192
InChI Key: SBXIZYFQDBHTJU-UHFFFAOYSA-N
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Description

“2-[2-(3-Fluorophenyl)acetamido]acetic acid” is a chemical compound with the molecular formula C10H10FNO3 . It has a molecular weight of 211.19 . The IUPAC name for this compound is {[(3-fluorophenyl)acetyl]amino}acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[2-(3-Fluorophenyl)acetamido]acetic acid” is 1S/C10H10FNO3/c11-8-3-1-2-7(4-8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[2-(3-Fluorophenyl)acetamido]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 211.19 .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

properties

IUPAC Name

2-[[2-(3-fluorophenyl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-1-2-7(4-8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXIZYFQDBHTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Fluorophenyl)acetamido]acetic acid

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